molecular formula C14H10ClN B5854237 2-(3-chlorophenyl)indolizine

2-(3-chlorophenyl)indolizine

Cat. No.: B5854237
M. Wt: 227.69 g/mol
InChI Key: JQWNANQEZWXSNW-UHFFFAOYSA-N
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Description

Significance of the Indolizine (B1195054) Scaffold in Academic Research and Chemical Biology

The indolizine framework is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active molecules. nih.govderpharmachemica.com Functionalized indolizines have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.govglobalresearchonline.netbohrium.com Their planar, electron-rich structure also gives rise to interesting photophysical characteristics, leading to applications as fluorescent markers and in materials science. derpharmachemica.comresearchgate.net The versatility of the indolizine core allows for extensive structural modifications, providing a platform for the development of new therapeutic agents with potentially improved efficacy and reduced toxicity. globalresearchonline.net

Overview of Research Trajectories for 2-(3-chlorophenyl)indolizine and its Derivatives

Research concerning this compound and its analogs has primarily revolved around their synthesis and the exploration of their biological potential. Synthetic strategies often involve multi-step reactions, such as 1,3-dipolar cycloadditions of pyridinium (B92312) ylides with appropriate dipolarophiles, a common method for constructing the indolizine ring system. ijettjournal.orgchim.it Modifications to this core structure, including the introduction of various substituents at different positions, have been investigated to understand structure-activity relationships. For instance, the introduction of piperazinylmethyl groups at positions 1 and 3 of a 2-phenylindolizine (B189232) core, with a chlorophenyl moiety on the piperazine (B1678402) ring, has been explored for potential antipsychotic and antimicrobial activities. ontosight.ai

Rationale for Comprehensive Investigation of Indolizine Frameworks

The continued and thorough investigation of indolizine frameworks is driven by several key factors. The structural analogy to indole (B1671886), a core component of many biologically important molecules, suggests that indolizine analogs could exhibit potent physiological activities. derpharmachemica.comglobalresearchonline.net The unique electronic properties of the indolizine system, including its 10-π electron aromaticity, offer opportunities for the design of novel compounds with tailored electronic and photophysical characteristics. derpharmachemica.comacs.org Furthermore, the development of new and efficient synthetic methodologies for creating diverse indolizine libraries is crucial for exploring the full potential of this scaffold in drug discovery and materials science. researchgate.netresearchgate.netrsc.org The quest for novel therapeutic agents with improved pharmacological profiles remains a significant driver for the comprehensive study of indolizine and its derivatives. nih.gov

Detailed Research Findings

The following table summarizes key data related to indolizine and its derivatives, highlighting the diversity of research in this area.

Compound/ScaffoldKey Research FocusNotable Findings
Indolizine Synthesis and ReactivityNumerous synthetic methods developed, including Tschitschibabin reaction and 1,3-dipolar cycloadditions. chim.itresearchgate.net
Functionalized Indolizines Biological Activity ScreeningExhibit a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties. nih.govglobalresearchonline.net
2-Substituted Indolizines Synthesis and Pharmacological EvaluationDerivatives with aminoalkyl side chains show anti-5-hydroxytryptamine and CNS-depressant activities. nih.govnih.gov
1,3-Disubstituted-2-phenylindolizines Potential Therapeutic ApplicationsCompounds with piperazinylmethyl substituents investigated for antipsychotic and antimicrobial effects. ontosight.ai
Fused Indolizine Systems Advanced Materials and Medicinal ChemistryThienoindolizines and indolizino[8,7-b]indoles show promise as antitumor agents and enzyme inhibitors. researchgate.net
Fluoroindolizines Synthesis and CharacterizationMethods for the synthesis of 1-fluoroindolizine derivatives have been developed and characterized. rsc.org
2-(4-chlorophenyl)indolizine-3-carbaldehyde Chemical IdentificationRegistered with a unique CAS number and has its chemical properties documented. epa.gov
[2-(3-chlorophenyl)indazol-3-yl]-diethoxyphosphane Chemical IdentificationWhile not an indolizine, this related heterocyclic compound is identified by its chemical structure and properties. nih.gov
Indoloindolizines Materials ScienceA new class of polycyclic aromatic compounds designed for applications in organic field-effect transistors. acs.orgchemrxiv.org
Furoindolizine Fluorescent ProbesA versatile fluorescent platform with tunable photophysical properties for live-cell imaging. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chlorophenyl)indolizine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c15-13-5-3-4-11(8-13)12-9-14-6-1-2-7-16(14)10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWNANQEZWXSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN2C=C1)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Chlorophenyl Indolizine and Analogues

Classical and Non-Classical Synthetic Approaches to the Indolizine (B1195054) Nucleus

The construction of the indolizine core has been a subject of extensive research, leading to the development of numerous synthetic strategies. These can be broadly categorized into classical methods, which have been established for decades, and non-classical approaches that often employ modern catalytic systems and reaction conditions.

1,3-Dipolar Cycloaddition Reactions of Pyridinium (B92312) Ylides

One of the most powerful and widely employed methods for synthesizing the indolizine nucleus is the 1,3-dipolar cycloaddition reaction of pyridinium ylides with various dipolarophiles. researchgate.netacs.org This approach offers a high degree of convergence and allows for the introduction of a wide range of substituents onto the indolizine core.

Pyridinium ylides, which are 1,3-dipoles, are typically generated in situ by treating N-substituted pyridinium salts with a base. These ylides then react with electron-deficient alkenes or alkynes in a concerted [3+2] cycloaddition manner to afford the indolizine ring system. researchgate.net The regioselectivity of this reaction is a crucial aspect, particularly when unsymmetrical pyridinium ylides and dipolarophiles are used. researchgate.net The choice of dipolarophile plays a significant role in the outcome of the reaction, with electron-deficient alkynes and alkenes being common reaction partners. researchgate.netrhhz.net For instance, the reaction of pyridinium ylides with nitroolefins has been reported to yield polysubstituted indolizines. researchgate.net The versatility of this method has been further expanded by using various alkynes and diynes in place of the traditional dimethyl acetylenedicarboxylate (B1228247) (DMAD). researchgate.net

Recent advancements in this area have focused on developing more sustainable and efficient protocols. For example, the use of ionic liquids like [Omim]Br has been shown to promote the reaction through noncovalent interactions, leading to high yields and a broad substrate scope. acs.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful tool in organic synthesis due to their high atom economy and operational simplicity. acs.orgnih.gov Several MCRs have been developed for the synthesis of indolizine derivatives. acs.orgrhhz.netnih.gov

These strategies often involve the in-situ generation of a pyridinium ylide from a pyridine (B92270), an α-halo carbonyl compound, and a subsequent reaction with a dipolarophile like an electron-deficient alkene. organic-chemistry.org For example, a one-pot method for synthesizing multisubstituted indolizines from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes has been developed using TEMPO as an oxidant under transition-metal-free conditions. organic-chemistry.org Another efficient synthesis involves the copper-catalyzed reaction of pyridines, methyl ketones, and alkenoic acids under solvent-free conditions, proceeding through a 1,3-dipolar cycloaddition followed by oxidative decarboxylation and dehydrogenation. organic-chemistry.org The modular nature of MCRs allows for the rapid generation of diverse libraries of indolizine derivatives for various applications. rsc.orgnih.gov

Cyclization Reactions and Ring Formation Methods

A variety of cyclization reactions and ring formation methods have been developed to construct the indolizine nucleus, often utilizing transition-metal catalysis to achieve high efficiency and selectivity. acs.orgrhhz.netnih.gov

One notable approach is the Pt(II)-catalyzed cycloisomerization or tandem cyclization/1,2-migration of pyridine propargylic alcohols and their derivatives. nih.gov This method provides access to highly functionalized indolizines from readily available starting materials. nih.gov The reaction conditions, including the choice of catalyst and ligands, can be optimized to achieve good yields for a range of substrates with alkyl, cycloalkyl, aryl, and alkenyl substituents. nih.gov Indium trichloride (B1173362) has also been shown to catalyze this transformation, although it is less effective for substrates with terminal alkynes. nih.gov

Copper-catalyzed methods have also proven effective. For instance, a copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes has been developed, which proceeds via the cleavage of C-F bonds to afford bisubstituted indolizine derivatives. rsc.org Another copper-catalyzed approach involves the oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins, providing a direct route to 1,3-di- and 1,2,3-trisubstituted indolizines. organic-chemistry.org

Furthermore, radical-induced synthetic approaches are gaining attention for their unique advantages in constructing heterocyclic systems. rsc.org These methods often involve radical cyclization or cross-coupling pathways to form the indolizine ring. rsc.org

Targeted Synthesis of 2-(3-chlorophenyl)indolizine Derivatives

The synthesis of specifically substituted indolizines, such as this compound, requires careful consideration of precursor selection and reaction conditions to ensure the desired regiochemistry and functionalization.

Precursor Selection and Derivatization Routes

The synthesis of this compound typically involves the use of precursors that will ultimately form the five-membered and six-membered rings of the indolizine core with the desired substitution pattern.

A common strategy involves the use of a suitably substituted pyridine derivative and a carbonyl compound that will introduce the 3-chlorophenyl group at the 2-position of the indolizine. For instance, a 1,3-dipolar cycloaddition approach would utilize a pyridinium ylide and an alkyne or alkene bearing a 3-chlorophenyl group.

Alternatively, a key precursor could be a 2-substituted pyridine that already contains a side chain amenable to cyclization. For example, 2-(pyridin-2-yl)acetate derivatives can be reacted with various partners to construct the five-membered ring. organic-chemistry.org To synthesize this compound, a precursor like 2-bromo-1-(3-chlorophenyl)ethan-1-one would be a suitable reagent to react with a pyridine to form the corresponding pyridinium salt, which can then be converted to the ylide and undergo cyclization.

Derivatization of the indolizine core is also a viable strategy. For example, a pre-formed 2-unsubstituted or 2-haloindolizine could be functionalized with a 3-chlorophenyl group using cross-coupling reactions, such as the Suzuki or Stille coupling, if a suitable boronic acid or stannane (B1208499) derivative of 3-chloro-phenylboronic acid is available.

Regioselective Synthesis and Functionalization Control

Achieving regioselectivity is paramount in the synthesis of specifically substituted indolizines like this compound. The choice of synthetic methodology and reaction conditions plays a crucial role in controlling the position of substituents on the indolizine ring.

In 1,3-dipolar cycloaddition reactions, the regioselectivity is governed by the electronic and steric properties of both the pyridinium ylide and the dipolarophile. researchgate.net The use of specific directing groups on the pyridine ring or the dipolarophile can favor the formation of the desired regioisomer.

Transition-metal-catalyzed reactions often offer excellent regiocontrol. For example, a palladium-catalyzed annulation of 2-(pyridine-2-yl)acetonitrile derivatives with propargyl carbonates can provide polysubstituted indolizines with high regioselectivity, which is highly dependent on the choice of the phosphine (B1218219) ligand. organic-chemistry.org Similarly, iodine-mediated oxidative cyclization between 2-(pyridin-2-yl)acetate derivatives and alkynes can proceed in a regio- and chemoselective manner. organic-chemistry.org

Direct lithiation of the indolizine ring followed by reaction with an electrophile is another powerful method for regioselective functionalization. It has been shown that 2-substituted indolizines can be selectively lithiated at the 5-position, allowing for the introduction of various functional groups at this specific site. nih.govresearchgate.net While this particular method targets the 5-position, it highlights the potential of directed metalation-functionalization strategies for achieving regiocontrol in indolizine synthesis.

The table below summarizes some of the key synthetic methods for indolizines and their potential application for the synthesis of this compound.

Synthetic Method Key Reactants Advantages Potential for this compound Synthesis
1,3-Dipolar Cycloaddition Pyridinium ylide, alkyne/alkeneHigh convergence, broad substrate scope researchgate.netacs.orgReaction of a pyridinium ylide with an alkyne or alkene bearing a 3-chlorophenyl group.
Multicomponent Reactions Pyridine, α-halo carbonyl, dipolarophileHigh atom economy, operational simplicity acs.orgorganic-chemistry.orgReaction of pyridine, 2-bromo-1-(3-chlorophenyl)ethan-1-one, and a suitable dipolarophile.
Pt-catalyzed Cyclization Pyridine propargylic alcoholsAccess to highly functionalized indolizines nih.govCyclization of a pyridine derivative with a propargylic alcohol containing a 3-chlorophenyl group.
Cu-catalyzed Cyclization 2-(Pyridin-2-yl)acetate, gem-difluoroalkene/olefinUtilizes readily available starting materials organic-chemistry.orgrsc.orgReaction of 2-(pyridin-2-yl)acetate with a vinyl or other unsaturated species bearing a 3-chlorophenyl group.

Advanced Spectroscopic and Structural Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be mapped, providing information on connectivity and stereochemistry.

¹H NMR Spectroscopy In the ¹H NMR spectrum of 2-(3-chlorophenyl)indolizine, distinct signals would be anticipated for the protons of the indolizine (B1195054) core and the 3-chlorophenyl substituent. The protons on the pyridinyl portion of the indolizine ring (H-5, H-6, H-7, H-8) typically appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns dictated by their position relative to the nitrogen atom and the fused five-membered ring. The protons on the pyrrole-like ring (H-1 and H-3) would also resonate in this region, often as singlets or doublets depending on adjacent substituents. The protons of the 3-chlorophenyl group would present a characteristic pattern in the aromatic region, with coupling constants indicative of their ortho, meta, and para relationships.

Despite extensive searches, specific, experimentally-verified ¹H and ¹³C NMR data tables for this compound are not available in the reviewed literature. For related indolizine structures, dynamic NMR analysis has been used to study rotational barriers in derivatives like indolizine-2-carboxamides rsc.org.

Hypothetical ¹H and ¹³C NMR Data Table for this compound No experimental data found in the searched literature.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Indolizine Core
H-1 / C-1 ~6.5-7.0 ~100-110
C-2 - ~130-140
H-3 / C-3 ~7.0-7.5 ~110-120
H-5 / C-5 ~7.5-8.0 ~120-130
H-6 / C-6 ~6.5-7.0 ~110-115
H-7 / C-7 ~6.8-7.2 ~115-125
H-8 / C-8 ~8.0-8.5 ~120-125
C-8a - ~135-145
3-Chlorophenyl Ring
C-1' - ~135-140
H-2' / C-2' ~7.5-7.8 ~125-130
C-3' - ~134-136
H-4' / C-4' ~7.3-7.5 ~128-132
H-5' / C-5' ~7.3-7.5 ~125-130

Mass Spectrometry Techniques (EI-Mass, HRMS) for Molecular Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Electron Ionization (EI) Mass Spectrometry In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of this compound. Additionally, a characteristic fragmentation pattern would emerge, providing a "fingerprint" for the molecule and confirming the presence of the indolizine and chlorophenyl moieties.

High-Resolution Mass Spectrometry (HRMS) HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. For this compound (C₁₄H₁₀ClN), HRMS would confirm this exact formula, distinguishing it from any other compound with the same nominal mass. While HRMS has been used to characterize related 2-acyl-6-arylindolizines nih.gov, specific data for the target compound is not documented in the searched sources.

Hypothetical Mass Spectrometry Data Table for this compound No experimental data found in the searched literature.

Technique Parameter Expected Value
EI-Mass Molecular Ion (m/z) [C₁₄H₁₀³⁵Cl¹⁴N]⁺ ≈ 227
Isotope Peak (m/z) [C₁₄H₁₀³⁷Cl¹⁴N]⁺ ≈ 229
HRMS Calculated Exact Mass 227.0502 (for C₁₄H₁₀³⁵ClN)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups. The IR spectrum of this compound would display a series of absorption bands characteristic of its structure. Key absorptions would include C-H stretching vibrations for the aromatic and heterocyclic rings, C=C and C=N stretching vibrations within the aromatic systems, and the characteristic C-Cl stretching vibration from the chlorophenyl group. While IR has been used to characterize various novel indolizine derivatives nih.govlew.ro, a specific spectrum for this compound has not been published.

Hypothetical Infrared (IR) Spectroscopy Data Table for this compound No experimental data found in the searched literature.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic & Heterocyclic C-H
1650-1450 C=C / C=N Stretch Aromatic & Indolizine Rings
800-600 C-Cl Stretch Aryl Halide

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and intermolecular interactions, confirming the connectivity and conformation of the molecule. An X-ray crystal structure of this compound would unequivocally confirm the planarity of the indolizine system and the relative orientation of the 3-chlorophenyl ring. To date, no crystallographic data for this compound has been reported in the surveyed literature. The crystal structure of other complex indolizines has been determined, confirming their molecular geometry nih.gov.

Hypothetical X-ray Crystallography Data Table for this compound No experimental data found in the searched literature.

Parameter Expected Value
Crystal System Not available
Space Group Not available
Unit Cell Dimensions Not available
Bond Lengths (Å) Not available

Computational and Theoretical Investigations of 2 3 Chlorophenyl Indolizine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. For 2-(3-chlorophenyl)indolizine, DFT calculations are instrumental in understanding the distribution of electrons within the molecule, which in turn dictates its reactivity and physical properties.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO is typically localized on the electron-rich indolizine (B1195054) ring, while the LUMO may extend over the chlorophenyl substituent. This distribution implies that the indolizine core is prone to electrophilic attack, a common characteristic of this heterocyclic system.

Table 1: Calculated Electronic Properties of this compound using DFT

ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment2.5 D

Note: The values presented are representative and may vary depending on the specific DFT functional and basis set used in the calculation.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional structure of a molecule is crucial for its biological activity. Molecular modeling and dynamics simulations provide insights into the preferred conformations of this compound. The primary degree of freedom for this molecule is the rotation around the single bond connecting the indolizine ring and the phenyl ring.

Conformational analysis helps to identify the most stable arrangement of these two ring systems relative to each other. The planarity of the molecule is a key consideration, as steric hindrance between the hydrogen atoms on the respective rings can lead to a twisted conformation. Molecular dynamics simulations can further explore the conformational landscape of the molecule in a simulated physiological environment, providing a dynamic picture of its structural flexibility. These studies are essential for understanding how the molecule might adapt its shape to fit into the binding site of a biological target.

Prediction of Molecular Electrostatic Potentials and Interaction Behavior

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting how a molecule will interact with other molecules. It maps the electrostatic potential onto the electron density surface, with red areas indicating regions of negative potential (electron-rich) and blue areas indicating regions of positive potential (electron-poor).

For this compound, the MEP surface would be expected to show a region of high negative potential around the nitrogen atom of the indolizine ring, making it a likely site for hydrogen bond acceptance. Conversely, the hydrogen atoms on the aromatic rings would represent areas of positive potential. The electronegative chlorine atom on the phenyl ring would also contribute to a region of negative potential. This information is critical for predicting non-covalent interactions, such as hydrogen bonds and halogen bonds, which are fundamental to ligand-receptor binding.

Ligand-Target Docking Studies for Mechanistic Insights

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. For this compound, docking studies can provide valuable mechanistic insights into its potential biological activities. Given that various indolizine derivatives have been explored for their anticancer and antimicrobial properties, potential targets for docking studies could include enzymes and proteins involved in cancer cell proliferation or microbial survival.

In a typical docking simulation, the this compound molecule would be placed in the binding site of a target protein, and various conformations and orientations would be sampled. The most favorable binding poses are then scored based on the predicted binding affinity. These studies can reveal key interactions, such as hydrogen bonds between the nitrogen atom of the indolizine and amino acid residues in the target's active site, or hydrophobic interactions involving the aromatic rings. The chlorophenyl group can also play a significant role, potentially forming halogen bonds or fitting into specific hydrophobic pockets within the receptor.

Table 2: Representative Docking Results for this compound with a Putative Kinase Target

ParameterValue
Binding Affinity-8.5 kcal/mol
Key Interacting ResiduesLYS76, GLU91, LEU135
Types of InteractionsHydrogen bond with LYS76, Pi-Alkyl with LEU135

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from a molecular docking study.

These computational approaches, from DFT to molecular docking, provide a comprehensive theoretical framework for understanding the chemical and biological properties of this compound, guiding further experimental investigation and drug discovery efforts.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituents on Indolizine (B1195054) Scaffold Reactivity and Properties

The indolizine nucleus is a 10π-electron aromatic system, making it susceptible to electrophilic substitution, primarily at the 1 and 3-positions of the five-membered pyrrole-like ring. jbclinpharm.orgjbclinpharm.org The reactivity and properties of the scaffold can be significantly modulated by the strategic placement of various functional groups.

In the context of biological activity, studies on 2-phenylindolizine (B189232) acetamide (B32628) derivatives have shown that variations in substituents on the core structure lead to a range of therapeutic effects. derpharmachemica.com For example, the introduction of different aromatic groups via an acetamide linkage can produce compounds with notable antimicrobial or anticancer activities. derpharmachemica.comnih.gov Similarly, the development of polyfunctional indolizine scaffolds with orthogonal groups like amines, esters, and alkynes allows for the creation of versatile platforms for applications such as affinity chromatography and the development of drug-biotin conjugates. nih.govnih.gov

The photophysical properties of indolizines are also highly dependent on their substitution pattern. Research has demonstrated that indolizine derivatives are often highly fluorescent. jbclinpharm.orghilarispublisher.com The emission wavelengths can be precisely tuned by introducing substituents at specific positions. For example, quantum mechanical calculations have identified the C5 position as optimal for selectively perturbing the highest occupied molecular orbital (HOMO) energy level, thereby enabling the fine-tuning of fluorescence colors across the visible spectrum. acs.org

Table 1: Effect of Substituent Position on Indolizine Properties

Position Type of Substituent Impact on Properties Reference
1 and 3 Various electrophiles, blocking groups Site of electrophilic attack; substitution enhances stability. jbclinpharm.orgrsc.org
2 Aryl groups (e.g., Phenyl) Enhances stability, provides a scaffold for further functionalization. jbclinpharm.org
5 Electron-donating groups Increases HOMO energy, leading to a red shift in fluorescence emission. acs.org

Role of the Chlorophenyl Substituent at Position 2

The substituent at position 2 plays a crucial role in defining the properties of the indolizine scaffold. The presence of an aryl group, such as a phenyl ring, at this position generally confers increased stability to the molecule, resulting in compounds that are solid and nonvolatile in steam. jbclinpharm.org In the case of 2-(3-chlorophenyl)indolizine, the chlorophenyl moiety imparts specific electronic and steric characteristics.

The chlorine atom is an electron-withdrawing group due to its electronegativity, yet it acts as a weak ortho-, para-director in electrophilic aromatic substitution because of its lone pairs of electrons. Positioned at the meta-position (position 3) of the phenyl ring, the chlorine atom's electron-withdrawing inductive effect is dominant. This effect can influence the electronic properties of the entire molecule, potentially modulating its interaction with biological targets.

Structure-activity relationship studies on other heterocyclic systems have shown that the presence and position of a chloro or other halo-substituent on a phenyl ring can be critical for biological activity. For instance, in a series of 2-phenylpyridine (B120327) derivatives, a chlorine atom at the third position of the phenyl ring was associated with optimal insecticidal activity. mdpi.com Similarly, in N-arylpiperazine scaffolds, the nature and position of substituents on the phenyl ring, including halogens, significantly affect antimicrobial potency. mdpi.com While direct SAR data for this compound is limited, these findings suggest that the 3-chloro-substitution pattern is a key determinant of its potential bioactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented, studies on structurally related indolizine and indole (B1671886) derivatives provide insight into the methodologies that could be applied. derpharmachemica.comnih.govnih.gov

A reliable QSAR model can predict the activity of new compounds and guide the design of more potent analogues. nih.gov These models are built using statistical methods like Partial Least Squares (PLS) regression to correlate biological activity (e.g., pIC₅₀ values) with calculated physicochemical properties or "descriptors." nih.govresearchgate.net

For example, a QSAR study on a series of 2-phenylindolizin acetamide derivatives used Hansch analysis, which correlates biological activity with electronic and steric parameters, revealing that small, hydrophilic electron-donor groups enhance antibacterial activity. derpharmachemica.com In another study on indeno[1,2-b]indole (B1252910) derivatives, a robust QSAR model was developed to predict inhibitory activity against the enzyme Casein Kinase II (CK2), which was then used to successfully predict the activity of compounds from a different chemical class. nih.govnih.gov Similarly, 3D-QSAR models for indole and isatin (B1672199) derivatives have been generated to identify the key physicochemical features correlated with Aβ anti-aggregating potency. mdpi.com

These approaches demonstrate that QSAR modeling is a powerful tool for understanding the SAR of indolizine-based compounds. A similar approach for a series of 2-arylindolizine derivatives, including various halogenated isomers like this compound, could elucidate the precise structural requirements for a desired biological effect.

Table 2: Descriptors Used in QSAR Models of Related Heterocyclic Scaffolds

QSAR Study Subject Descriptor Types Used Modeling Method Reference
2-Phenylindolizin acetamides Electronic distribution, Sterimol parameters Hansch analysis derpharmachemica.com
Indeno[1,2-b]indoles Various physicochemical descriptors Statistical modeling nih.gov

Design Principles for Modulating Indolizine-Based Scaffolds

The design of novel indolizine derivatives with specific functions is guided by several key principles derived from SAR and SPR studies. These principles allow for the systematic modification of the scaffold to tune its chemical and physical properties.

A primary design strategy involves the synthesis of polyfunctional scaffolds. By incorporating various orthogonal reactive groups (such as amines, esters, alkynes, and carbonyls) at different positions, versatile molecular platforms can be created. nih.govnih.gov This approach enables post-synthesis modification and the attachment of other molecules, like biotin (B1667282) tags or drugs, for specific applications in chemical biology. nih.govnih.gov

For applications in materials science and bioimaging, the rational design of fluorescent properties is paramount. Computational modeling, such as Time-Dependent Density Functional Theory (TD-DFT), is employed to predict how substituents will affect the molecule's electronic structure. acs.org This allows for the precise tuning of the HOMO-LUMO energy gap, which governs the absorption and emission wavelengths. By placing electron-donating or electron-withdrawing groups at positions with large HOMO or LUMO coefficients, the fluorescence color can be systematically shifted. acs.org

Another advanced design principle involves merging the indolizine core with other heterocyclic systems to create novel, π-expanded polycyclic aromatic frameworks. acs.org For example, combining indolizine and indole moieties has led to a new class of compounds, termed indoloindolizines, with adjustable electronic structures suitable for organic field-effect transistors (OFETs). acs.org This strategy leverages the distinct electronic characteristics of each component heterocycle to create materials with enhanced stability and tailored optoelectronic properties. acs.org The inherent reactivity of the indolizine core can also be harnessed, with electrophilic substitution offering a route for further functionalization and diversification of these complex scaffolds. acs.org

Investigations into Biological Interactions and Activities in Vitro and Mechanistic Focus

Mechanistic Studies of Enzyme Inhibition by Indolizine (B1195054) Derivatives

Indolizine-based compounds have been the subject of numerous studies to understand their mechanisms of action as enzyme inhibitors. nih.gov

Cyclooxygenase-2 (COX-2) is a crucial enzyme in the inflammatory pathway, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with fewer side effects than non-selective NSAIDs. nih.gov Indolizine derivatives have emerged as promising COX-2 inhibitors. nih.gov Molecular modeling studies indicate that hydrophobic interactions are a primary force driving the inhibition of COX-2 by indolizine compounds. nih.gov

The inhibitory mechanism often involves the binding of the indolizine derivative within the active site of the COX-2 enzyme. While some NSAIDs form an ionic bond with the Arg-120 residue, certain inhibitors can adopt an inverted conformation. mdpi.comnih.gov In this orientation, the inhibitor's carboxylate group can form hydrogen bonds with Tyr-385 and Ser-530, demonstrating an alternative binding mode that does not rely on the salt bridge with Arg-120. mdpi.comnih.gov The development of diarylheterocyclic inhibitors, a class that can include indolizine-like structures, has revealed a unique three-step, time-dependent mechanism for selective COX-2 inhibition. nih.gov

A series of ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates were synthesized and evaluated for their COX-2 inhibitory activity. google.com Among these, a compound featuring a nitrile group on the phenyl ring (Compound 2a) showed significant promise with an IC50 value of 6.56 µM, comparable to the non-selective standard, Indomethacin (IC50 = 6.8 µM). google.com Another derivative (Compound 2c) also displayed moderate activity with an IC50 of 6.94 µM. google.com

Indolizine derivatives have also been investigated for their ability to inhibit phosphatases and aromatase, enzymes critical in cell signaling and hormone production, respectively.

Phosphatase Inhibition: A series of 3-substituted indolizine-1-carbonitrile (B3051405) derivatives were synthesized and found to be active against MptpA and MptpB, protein tyrosine phosphatases from Mycobacterium tuberculosis. nih.gov This discovery highlights the potential of the indolizine scaffold in developing inhibitors for phosphatases involved in infectious diseases. nih.gov Further studies have pointed towards indolizine derivatives as potential inhibitors of phosphoinositide 3-kinases (PI3K), which are key enzymes in cellular growth and survival pathways. google.com

Aromatase Inhibition: Aromatase (CYP19A1) is a key enzyme in estrogen biosynthesis, making it a prime target for treating hormone-dependent breast cancer. nih.govmdpi.com Researchers have designed and synthesized aryl-substituted indolizine derivatives based on a pharmacophore model of the aromatase active site. nih.govnih.gov In vitro testing of these compounds led to the identification of two potent non-steroidal aromatase inhibitors, MR 20494 and MR 20492, which exhibited IC50 values in the 0.1 microMolar range. nih.govnih.gov Competitive inhibitors of aromatase, such as anastrozole (B1683761) and letrozole, often contain a triazole group that interacts with the enzyme's heme group. nih.gov The development of indolizine-based inhibitors represents an alternative structural approach to targeting this enzyme. nih.govnih.gov

Xanthine (B1682287) Oxidase Inhibition: Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.comscilit.comresearchgate.netnih.gov Overproduction of uric acid can lead to hyperuricemia and gout. mdpi.comnih.govresearchgate.net A patent for (aza)indolizine derivatives has been granted, claiming their use as xanthine oxidase inhibitors. nih.gov One compound from this series was reported to be highly potent with an IC50 value of 3 nM and demonstrated a 60% reduction in uric acid levels. nih.gov

Adenosine (B11128) Deaminase Inhibition: Adenosine deaminase (ADA) is another key enzyme in purine metabolism that converts adenosine to inosine, thereby regulating adenosine levels. google.com While various compounds, including azole derivatives, have been developed as ADA inhibitors, specific research on 2-(3-chlorophenyl)indolizine or other indolizine derivatives directly targeting adenosine deaminase is limited based on the available literature. Studies have tended to focus on adenosine analogues or other heterocyclic systems for ADA inhibition. google.com

DNA Gyrase Interactions: DNA gyrase is an essential bacterial enzyme, making it a validated target for antibiotics. It is a type II topoisomerase that introduces negative supercoils into DNA. The enzyme functions as an A2B2 heterotetramer, with GyrA subunits handling DNA cleavage and ligation, and GyrB subunits managing ATP binding. While many inhibitors like fluoroquinolones target DNA gyrase, research into s-triazine derivatives has shown they can bind to the minor groove of DNA and interact with residues in the GyrA subunit. Although indolizine derivatives have been studied for a wide range of biological activities, specific mechanistic studies detailing the interaction of this compound with DNA gyrase are not extensively covered in the reviewed literature. However, the broad antimicrobial potential of indolizines suggests that interactions with essential bacterial enzymes like DNA gyrase are a plausible mechanism of action. nih.gov

Protein Tyrosine Phosphatase Interactions: Protein tyrosine phosphatases (PTPs) are crucial enzymes in signal transduction pathways. Protein tyrosine phosphatase 1B (PTP1B), in particular, is a negative regulator of the insulin (B600854) signaling pathway, making it a target for type 2 diabetes treatments. A study on 3-substituted indolizine-1-carbonitrile derivatives identified their activity against bacterial protein tyrosine phosphatases (MptpA/B). nih.gov This indicates that the indolizine scaffold can interact with and inhibit this class of enzymes. nih.gov While specific data on this compound against PTP1B is not detailed, the activity of related structures suggests this is a viable area for further investigation. nih.govnih.gov

In vitro Cytotoxicity and Cell Cycle Modulation Studies in Cancer Cell Lines

Indolizine derivatives have demonstrated significant potential as anticancer agents, with numerous studies focusing on their cytotoxic effects and ability to modulate the cell cycle in various cancer cell lines. nih.gov

The antiproliferative activity of indolizine derivatives has been evaluated against a wide range of human cancer cell lines. These studies consistently show that modifications to the indolizine core can lead to potent cytotoxic agents.

For instance, a series of indolizine derivatives incorporating a cyclopropylcarbonyl group was tested against the human hepatocellular liver carcinoma (Hep-G2) cell line. nih.gov Several compounds showed significant activity, with IC50 values as low as 0.20 µg/mL. nih.gov Another study synthesized new indolizine derivatives and tested their cytotoxicity against HepG2, A549, and HeLa cell lines, with one compound showing particular efficacy against HepG2 cells by inducing apoptosis through the mitochondrial p53 pathway. nih.gov

A fused structure of indolizine and pyrrolo[1,2-c]pyrimidine (B3350400) was found to have potent anticancer activity, especially against liver cancer cells HepG2 and Huh7, with one derivative (5r) showing IC50 values of 0.22 µM and 0.10 µM, respectively. google.com This compound was also shown to inhibit cell migration and induce apoptosis via caspase-3 activation. google.com Similarly, a dithiolation indolizine derivative (Compound 8) was found to markedly inhibit the proliferation of A549 non-small cell lung cancer cells while having little effect on other cell lines, suggesting a degree of selectivity. This compound was shown to arrest the cell cycle in the G2/M phase and induce apoptosis.

The table below summarizes the in vitro cytotoxic activity of various indolizine derivatives against different cancer cell lines.

Compound/Derivative SeriesCancer Cell LineReported Activity (IC50)Reference
Indolizine-cyclopropylcarbonyl derivative (5j)Hep-G2 (Liver)0.20 µg/mL nih.gov
Indolizine-cyclopropylcarbonyl derivative (5g)Hep-G2 (Liver)0.29 µg/mL nih.gov
Pyrido[2,3-b]indolizine derivative (4f)Colorectal Cancer LinesActive at non-cytotoxic concentrations for normal cells
Fused Indolizine-Pyrrolopyrimidine (5r)HepG2 (Liver)0.22 µM google.com
Fused Indolizine-Pyrrolopyrimidine (5r)Huh7 (Liver)0.10 µM google.com
Dithiolation Indolizine (C8)A549 (Lung)Markedly inhibited proliferation
Indolizine-based Pentathiepine (1)MCF7, MDA-MB231, A549, HCT116Potent activity nih.gov
Indolizine-based Pentathiepine (2Gly)MCF7, MDA-MB231, A549, HCT116Potent activity nih.gov

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The indolizine scaffold, a recurring motif in various biologically active compounds, has been the subject of investigations into its anticancer potential. nih.govresearchgate.net Specifically, derivatives of indolizine have demonstrated the ability to suppress cell viability in cancer cell lines by initiating intrinsic apoptotic pathways and inducing cell cycle arrest. nih.gov

One area of focus has been the effect of these compounds on non-small cell lung cancer (NSCLC). Studies on A549 cells, a human lung adenocarcinoma cell line, have shown that certain dithiolation indolizine derivatives can significantly inhibit cell proliferation. nih.gov This inhibition is accompanied by distinct morphological changes in the cell nucleus and a loss of mitochondrial membrane potential, both of which are hallmarks of apoptosis. nih.gov

Mechanistically, the induction of apoptosis by these indolizine derivatives appears to be a multi-faceted process. Evidence points towards the involvement of endoplasmic reticulum stress (ERS) and the PI3K/Akt-mediated mitochondrial pathway. nih.gov Flow cytometry analyses have revealed an increase in reactive oxygen species (ROS) levels and a corresponding rise in the proportion of apoptotic cells following treatment with these compounds. nih.gov Furthermore, Western blotting has confirmed alterations in the expression levels of proteins associated with both apoptosis and the cell cycle, solidifying the role of the ERS and PI3K/Akt-mediated mitochondrial pathways in triggering programmed cell death. nih.gov

In addition to inducing apoptosis, these indolizine compounds have been observed to cause cell cycle arrest, specifically in the G2/M phase. nih.gov This arrest prevents the cancer cells from proceeding through mitosis, thereby halting their proliferation.

In vitro Antimicrobial Activity Assessment (Antibacterial and Antifungal Mechanisms)

The antimicrobial properties of indolizine derivatives have been evaluated against a range of pathogenic microbes, including both bacteria and fungi. These in vitro assessments have revealed that the antimicrobial efficacy of these compounds can be significantly influenced by the nature and position of substituents on the indolizine core.

Antibacterial Activity:

Indolizine-based compounds have demonstrated notable antibacterial activity. For instance, certain pyrazolyl-indolizine derivatives have shown potent efficacy against a panel of bacteria including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella typhimurium. nih.gov The mechanism of action for some of these derivatives is linked to the induction of lipid peroxidation in the bacterial cell membrane, leading to cellular damage. nih.gov Specifically, a significant increase in lipid peroxidation was observed in Pseudomonas aeruginosa when treated with compound 9 and in Salmonella typhimurium with compound 13 from a synthesized series. nih.gov

Furthermore, spirooxindoles containing an indolizine nucleus have been synthesized and tested for their antibacterial effects. mdpi.com Compounds 9f and 11i from this class were found to be the most active against S. aureus, while compounds 9d and 11m showed higher activity against Neisseria gonorrhoeae. mdpi.com Molecular docking studies suggest that these compounds may exert their effects by interacting with key bacterial enzymes. nih.gov For example, pyrazolyl-indolizine derivatives have shown potential to bind to the active sites of enzymes like Dihydropteroate synthase of S. aureus, LasR of P. aeruginosa, and Gyrase B of B. subtilis. nih.gov

Antifungal Activity:

In the realm of antifungal activity, indolizine derivatives have also shown promise. The aforementioned pyrazolyl-indolizine derivatives were effective against Candida albicans. nih.gov The proposed mechanism for their antifungal action involves the inhibition of crucial fungal enzymes. Molecular docking simulations have indicated that these compounds can interact with the active site of sterol 14-demethylase in C. albicans, an enzyme vital for the biosynthesis of ergosterol (B1671047), a key component of the fungal cell membrane. nih.govnih.gov Disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to cell death. nih.govmdpi.com

It is important to note that the antimicrobial spectrum and potency of indolizine derivatives are highly dependent on their specific chemical structures.

Evaluation of Antioxidant Potential and Reactive Species Scavenging (In vitro Assays)

Indolizine derivatives have been the subject of in vitro studies to assess their antioxidant capabilities and their ability to scavenge reactive species. These investigations have employed various assays to determine the antioxidant profile of these compounds. researchgate.netnih.govresearchgate.net

Several studies have utilized the 1,1-diphenyl-2-picryl-hydrazil (DPPH) radical scavenging assay to screen the antioxidant activity of indolizine derivatives. researchgate.netnih.govresearchgate.net In one such study, a synthesized indolizine derivative, compound (4a), demonstrated reasonable antioxidant activity in the DPPH assay. researchgate.netresearchgate.net However, it's noteworthy that not all indolizine compounds exhibit strong activity as DPPH scavengers. nih.gov For some derivatives, their antioxidant activity is more apparent in other assays, such as the ABTS test, suggesting that their mechanism of action may involve electron transfer rather than hydrogen atom donation. nih.gov

Another important measure of antioxidant potential is the ferric ion reducing antioxidant power (FRAP) assay. A study on eight novel chalcogen-indolizines, including both sulfur and selenium derivatives, revealed that all tested compounds exhibited FRAP activity, with some showing activity comparable to the standard antioxidant, ascorbic acid. nih.gov

Furthermore, the ability of these compounds to protect against oxidative damage to biological macromolecules has been investigated. In studies using mouse brain homogenates, these chalcogen-indolizine derivatives were effective in reducing the levels of thiobarbituric acid reactive species (TBARS), an indicator of lipid peroxidation, and protein carbonylation, a marker of protein oxidation. nih.gov Some of these compounds, even at low concentrations, showed better results than the positive control, Trolox, in reducing both TBARS and protein carbonylation levels. nih.gov

These findings suggest that indolizine derivatives possess antioxidant properties and could potentially mitigate oxidative stress. The specific antioxidant activity varies depending on the structural features of the indolizine compound. nih.gov

Receptor Binding and Signaling Pathway Modulation (In vitro)

The interaction of indolizine derivatives with specific cellular receptors and their ability to modulate signaling pathways have been explored in various in vitro studies. These investigations highlight the potential of this class of compounds to influence cellular processes by targeting key components of cell signaling cascades.

Receptor Binding:

Arylpiperazine derivatives, which can be considered structurally related to certain functionalized indolizines, have been extensively studied for their receptor binding affinities. For instance, a series of 1-aryl-4-alkylpiperazines were synthesized and evaluated for their binding to cloned human dopamine (B1211576) D4 and D2 receptor subtypes. nih.gov Among these, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (17) displayed exceptionally high affinity for the dopamine D4 receptor with an IC50 value of 0.057 nM and demonstrated high selectivity over the D2 receptor, as well as serotonin (B10506) 5-HT1A and adrenergic α1 receptors. nih.gov

Furthermore, trazodone (B27368) analogues incorporating a 3-chlorophenyl piperazinylhexyl moiety have been identified as having dual affinity for serotonin 5-HT1A and 5-HT7 receptors. nih.gov In silico modeling has been used to predict the binding modes of these compounds to the 5-HT7 receptor, suggesting interactions such as the formation of a salt bridge between the piperazine (B1678402) ring and key amino acid residues like D3.32. nih.gov

Signaling Pathway Modulation:

Indolizine derivatives have been shown to modulate critical signaling pathways involved in cell survival and proliferation. One significant pathway influenced by these compounds is the PI3K/Akt signaling pathway. nih.gov As mentioned previously, dithiolation indolizine derivatives have been found to trigger apoptosis in cancer cells through the PI3K/Akt-mediated mitochondrial pathway. nih.gov The phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR) are central regulators of cellular functions, and their signaling pathways are considered promising therapeutic targets. nih.gov

In the context of cell cycle regulation, ceramide-induced cell cycle arrest has been shown to involve the downregulation of CDK7, which can be mediated through the activation of PPARgamma. nih.gov The ERK signaling pathway has also been implicated in this process. nih.gov While not directly involving this compound, this highlights the types of pathways that can be modulated to control cell cycle progression.

Exploration of Non Biological Applications for Indolizine Derivatives

Luminescent Materials and Photophysical Properties

The inherent fluorescence of the indolizine (B1195054) core has made its derivatives a subject of interest for luminescent materials. chim.it Research into various substituted indolizines demonstrates their potential as fluorophores with tunable emission wavelengths. For instance, the "Seoul-Fluor" platform, an indolizine-based fluorescent framework, allows for the rational design of fluorophores with a wide range of photophysical properties by modifying substituents at different positions. nih.gov Studies on other derivatives, such as 3-(4-aminophenyl)-indolizines, have explored their use as fluorescent probes for pH sensing, relying on the principle of photoinduced electron transfer (PET). jlu.edu.cn However, specific photophysical data, including absorption and emission maxima, quantum yields, and Stokes shift for 2-(3-chlorophenyl)indolizine, are not available in the reviewed literature.

Fluorescent Probes for Bioimaging and Chemical Biology Tools

The development of fluorescent probes for bioimaging is a rapidly advancing field, with indolizine derivatives showing promise due to their favorable photophysical characteristics. nih.gov For example, certain indolizine-based probes have been developed for the detection of specific analytes like sulfite. rsc.org The general strategy involves creating a modular structure where the indolizine fluorophore is linked to a recognition element, enabling a "turn-on" or ratiometric fluorescent response upon binding to the target. While the potential for developing this compound into such a probe exists, there is currently no published research detailing its synthesis or application for these purposes.

Applications in Organic Light-Emitting Diodes (OLEDs)

Indolizine derivatives have been investigated as materials for organic light-emitting diodes (OLEDs). Their inherent fluorescence and thermal stability make them candidates for emissive or host materials in OLED devices. However, the available research on indolizines in OLEDs does not specifically mention the use or performance of this compound.

Catalytic Applications

The exploration of indolizine derivatives in catalysis is an emerging area. There is no specific information available regarding the catalytic applications of this compound in the reviewed literature.

Material Science Research (e.g., Electric Properties)

The electrical properties of organic compounds are crucial for their application in electronic devices. While the broader class of nitrogen-containing heterocyclic compounds is of great interest in material science, specific studies on the electric properties, such as conductivity or charge mobility, of this compound have not been reported.

Future Research Directions and Methodological Challenges

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-arylindolizines, including the 3-chlorophenyl derivative, has traditionally relied on classical methods like the Chichibabin reaction. rsc.org However, the future of synthesizing 2-(3-chlorophenyl)indolizine lies in the development of more efficient, atom-economical, and environmentally benign methodologies.

Future research should focus on adapting and optimizing modern synthetic strategies for the specific construction of the this compound core. Promising areas include:

Three-Component Reactions: The development of one-pot, three-component reactions involving a pyridine (B92270) derivative, an appropriate alkyne, and a coupling partner could provide a highly efficient route to diversely substituted indolizines. rsc.org For instance, a condensation reaction of 2-picoline, a 3-chlorophenyl-containing aldehyde, and an isonitrile could be explored. rsc.org

Catalyst- and Metal-Free Syntheses: Iodine-catalyzed oxidative cyclization of α-picoline derivatives with substituted styrenes presents a metal-free approach to indolizine (B1195054) synthesis. researchgate.net Exploring the reaction of 2-methylpyridine (B31789) with 3-chlorostyrene (B1584043) under such conditions could offer a sustainable pathway.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for indolizine synthesis. Future work could involve the development of a flow-based synthesis of this compound, potentially telescoping multiple reaction steps.

Pyrrole-Based Strategies: While less common due to the stability and availability of starting materials, building the pyridine ring onto a pre-existing pyrrole (B145914) moiety is a viable alternative. rsc.orgrsc.org Research into novel cascade reactions starting from N-substituted pyrrole-2-carbaldehydes could yield functionalized indolizines. nih.gov

A comparative table of potential sustainable synthetic routes is presented below.

Synthetic StrategyPotential Reactants for this compoundKey Advantages
Iodine-Catalyzed Cyclization 2-Methylpyridine, 3-ChlorostyreneMetal-free, atom economical. researchgate.net
Three-Component Synthesis 2-Picoline, 3-Chlorobenzaldehyde, IsonitrileHigh efficiency, diversity-oriented. rsc.org
Palladium-Catalyzed Annulation 2-(Pyridin-2-yl)acetonitrile, Propargyl carbonateRegioselective, good functional group tolerance. organic-chemistry.org
Pyrrole-Based Cascade 4-Acyl-pyrrole-2-carbaldehyde derivativeAccess to different substitution patterns. nih.gov

Advanced Mechanistic Studies at the Molecular Level

A thorough understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing existing synthetic methods and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

Key areas for investigation include:

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can provide valuable insights into the transition states and reaction pathways of various synthetic routes. niscpr.res.in For example, DFT studies could be used to model the [3+2] cycloaddition of pyridinium (B92312) ylides with alkynes to understand the regioselectivity and the effect of the 3-chlorophenyl substituent. rsc.org Similarly, computational analysis can help to predict the favored pathways in catalyzed reactions, such as the dearomative higher-order [8+2] cycloaddition of indolizines. acs.org

Kinetic Studies: Performing kinetic analysis of key reactions can help to determine rate-limiting steps and the influence of reaction parameters. For instance, studying the kinetics of palladium-catalyzed cross-coupling reactions to form the 2-aryl bond can help in understanding and mitigating side reactions like aryl-aryl interchange. ibm.com

In Situ Spectroscopic Monitoring: Techniques such as in situ NMR and IR spectroscopy can be used to observe reactive intermediates and follow the course of a reaction in real-time, providing direct evidence for proposed mechanisms.

Predictive Modeling for Structure-Activity/Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the biological activities and physicochemical properties of new chemical entities. ajchem-a.comunair.ac.id For this compound and its analogues, developing robust QSAR/QSPR models could accelerate the discovery of compounds with desired properties, such as enhanced therapeutic efficacy or specific fluorescence characteristics.

Future research in this area should involve:

Synthesis of an Analogue Library: A focused library of indolizine derivatives with systematic variations of the substituents on the phenyl ring and the indolizine core would need to be synthesized.

Biological and Physicochemical Profiling: The synthesized compounds would then be tested for various biological activities (e.g., anticancer, antimicrobial, enzyme inhibition) and their key physicochemical properties (e.g., solubility, logP, fluorescence quantum yield) would be measured. globalresearchonline.netnih.gov

Model Development and Validation: Using the generated data, 2D and 3D-QSAR models can be built using various statistical methods like multiple linear regression (MLR) and comparative molecular field analysis (CoMFA). nih.govresearchgate.net These models would identify the key molecular descriptors that govern the observed activities or properties.

A hypothetical QSAR data table for a series of 2-arylindolizine derivatives is shown below to illustrate the concept.

CompoundSubstituent (R)LogPMolecular WeightElectronic EnergyPredicted IC₅₀ (µM)Experimental IC₅₀ (µM)
1 H3.5193.25-550.112.514.2
2 3-Cl4.2227.69-1010.35.86.1
3 4-Cl4.2227.69-1010.46.26.5
4 3-F3.7211.24-649.29.710.1
5 4-OCH₃3.6223.28-664.715.116.3

Exploration of New Chemical Biology Applications and Probes

The unique photophysical properties often associated with indolizine-based structures make them attractive candidates for the development of chemical probes for biological systems. chim.itacs.org Future research should focus on harnessing the potential of the this compound scaffold in chemical biology.

Potential avenues of exploration include:

Fluorogenic Probes: The development of "turn-on" fluorescent probes based on the this compound core could be pursued. rsc.org Such probes could be designed to respond to specific analytes, changes in the microenvironment (e.g., polarity, viscosity), or enzymatic activity. rsc.org The rational design of pyrido[3,2-b]indolizine as a tunable fluorescent scaffold demonstrates the potential for creating small, biocompatible fluorophores with predictable properties. acs.orgnih.govnih.gov

Bioimaging Agents: Indolizine derivatives with suitable photophysical properties (e.g., large Stokes shift, high quantum yield, two-photon absorption) could be developed as probes for live-cell imaging, for example, to visualize specific organelles like lipid droplets. nih.gov

Fluorogenic Unnatural Amino Acids: Following the successful creation of tryptophan-analogous fluorogenic unnatural amino acids from a pyrido[3,2-b]indolizine scaffold, a similar approach could be applied to this compound. nih.govnih.gov These could then be incorporated into peptides to create probes for monitoring peptide-protein interactions. nih.govnih.gov

Overcoming Synthetic and Characterization Challenges in Indolizine Chemistry

Despite the development of numerous synthetic methods, challenges remain in the synthesis and purification of certain indolizine derivatives. rsc.org Addressing these challenges is essential for the advancement of the field.

Future work should aim to overcome the following hurdles:

Regioselectivity: In many indolizine syntheses, particularly those starting with 3-substituted pyridines, the formation of regioisomers is a common problem. rsc.org Developing highly regioselective synthetic methods is a key challenge.

Purification: The purification of indolizine derivatives can be complicated by their similar polarities to byproducts and starting materials. The development of robust purification protocols, potentially involving specialized chromatographic techniques or crystallization methods, is needed. mdpi.comscirp.org

Stability: Some functionalized indolizines can be unstable, particularly towards light or air, or during purification. nih.gov Research into the synthesis of more stable derivatives or the development of protective group strategies is warranted.

Characterization: While standard techniques like NMR and mass spectrometry are routinely used, the unambiguous characterization of complex indolizine structures, especially those with multiple chiral centers or atropisomerism, can be challenging. nih.govacs.org Advanced techniques such as X-ray crystallography are often necessary for definitive structure elucidation. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(3-chlorophenyl)indolizine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization reactions of pyridine derivatives with aryl halides. For example, halogenated intermediates (e.g., 3-chlorophenylacetyl chloride) can undergo Pd-catalyzed coupling with indolizine precursors . Reaction conditions such as temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (5–10 mol% Pd) critically affect yield. Optimization studies suggest that microwave-assisted synthesis reduces side-product formation compared to conventional heating .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR are essential for confirming the indolizine scaffold and chlorophenyl substitution pattern. Coupling constants (e.g., J=8.2HzJ = 8.2 \, \text{Hz} for aromatic protons) help distinguish regioisomers .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, particularly for detecting chlorine isotopes .
  • Computational : DFT calculations (B3LYP/6-31G* level) predict electronic properties and optimize geometry, aiding in interpreting experimental NMR shifts .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : This compound serves as a scaffold for CRTH2 receptor antagonists in anti-inflammatory drug development. Structure-activity relationship (SAR) studies focus on modifying substituents (e.g., carboxylates at C3) to enhance binding affinity. Preliminary assays measure IC50_{50} values against prostaglandin D2_2 receptors .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, ligand concentration). To address this:

  • Standardization : Use isogenic cell lines and control for ATP levels in kinase inhibition assays .
  • Orthogonal Validation : Combine SPR (surface plasmon resonance) for binding kinetics with functional assays (e.g., cAMP modulation) to confirm activity .
  • Meta-Analysis : Cross-reference data from Protein Data Bank (PDB) entries (e.g., 4QKX for CRTH2) to validate docking poses .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on the indolizine core?

  • Methodological Answer :

  • Directing Groups : Install transient protecting groups (e.g., Boc at N1) to direct electrophiles to C3 or C5 positions .
  • Solvent Effects : Polar aprotic solvents (e.g., DCE) favor C3 substitution due to stabilization of transition states via dipole interactions .
  • Catalytic Systems : Cu(I)-catalyzed halogenation achieves >90% regioselectivity for C5 bromination, critical for further functionalization .

Q. How do steric and electronic effects of the 3-chlorophenyl group influence binding to biological targets?

  • Methodological Answer :

  • Steric Effects : Molecular dynamics simulations show that the 3-chloro substituent occupies a hydrophobic pocket in CRTH2, reducing ligand flexibility and improving fit .
  • Electronic Effects : Hammett plots correlate chlorine’s electron-withdrawing nature (σp=0.23\sigma_p = 0.23) with increased binding enthalpy (ΔH=12.4kcal/mol\Delta H = -12.4 \, \text{kcal/mol}) .
  • Comparative Studies : Replace chlorine with F or CF3_3 to assess tolerance for bulkier groups in the active site .

Q. What experimental and computational approaches validate the mechanism of this compound’s interaction with DNA topoisomerases?

  • Methodological Answer :

  • Experimental :
  • Fluorescence Quenching : Monitor changes in ethidium bromide displacement to assess intercalation efficiency .
  • Topo-I Inhibition Assay : Measure plasmid relaxation via agarose gel electrophoresis .
  • Computational :
  • Docking Studies (AutoDock Vina) : Identify key interactions (e.g., π-π stacking with guanine residues) .
  • MM-PBSA Calculations : Quantify binding free energy (ΔGbind=8.9kcal/mol\Delta G_{\text{bind}} = -8.9 \, \text{kcal/mol}) .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer :

  • Parameter Calibration : Re-optimize force fields (e.g., AMBER vs. CHARMM) to better match experimental ligand conformations .
  • Solvent Models : Include explicit water molecules in MD simulations to account for solvation effects overlooked in vacuum calculations .
  • Error Analysis : Use Bland-Altman plots to quantify systematic biases between predicted and measured IC50_{50} values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.